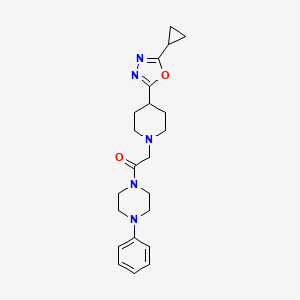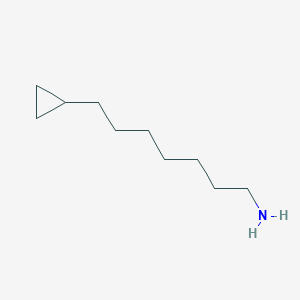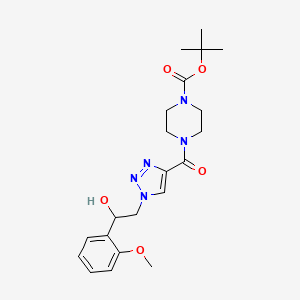![molecular formula C20H17FN4O3S B2399041 N-(2,4-dimethoxyphenyl)-2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide CAS No. 1116030-09-1](/img/structure/B2399041.png)
N-(2,4-dimethoxyphenyl)-2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide, commonly known as DPIT, is a novel compound with potential applications in scientific research. DPIT is a synthetic compound that has been synthesized using a specific method.
Applications De Recherche Scientifique
Radioligand Imaging
N-(2,4-dimethoxyphenyl)-2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide, as part of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, has been reported as selective ligands of the translocator protein (18 kDa). Compounds in this series, like DPA-714, were designed with fluorine atoms in their structures to facilitate radiolabeling with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).
Anticancer Research
A study focusing on the synthesis and molecular modeling of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which are structurally related, demonstrated potential in anticancer screening. These compounds showed powerful cytotoxic results against breast cancer cell lines, indicating their potential application in cancer research and treatment (Abu-Melha, 2021).
Synthesis of Novel Heterocyclic Compounds
The compound has been used in the synthesis of novel heterocyclic compounds like benzodifuranyl and triazines. These synthesized compounds were screened for various activities, including cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, showcasing their potential in pharmaceutical applications (Abu‐Hashem et al., 2020).
Neuroinflammation Studies
Pyrazolo[1,5-a]pyrimidines, structurally related to this compound, have been synthesized and evaluated for their potential in binding to the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. This indicates its application in the study of neuroinflammation and related disorders (Damont et al., 2015).
Alzheimer's Disease Research
In Alzheimer's disease research, fluorine-18 labelled compounds, closely related to this compound, have been used for binding to the 18-kDa translocator protein (TSPO) with high affinity. This is significant in exploring the potential of using such compounds for diagnosing and understanding Alzheimer's disease (Golla et al., 2015).
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c1-27-12-4-6-15(16(8-12)28-2)24-17(26)9-29-20-19-18(22-10-23-20)13-7-11(21)3-5-14(13)25-19/h3-8,10,25H,9H2,1-2H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKULWUXBKODAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2398958.png)






![[3-(Trifluoromethyl)-1,2-oxazol-4-yl]methanamine](/img/structure/B2398969.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,5-dichlorobenzamide](/img/structure/B2398974.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2398975.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,2-oxazol-3-yl)propanamide](/img/structure/B2398977.png)
![5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2398978.png)